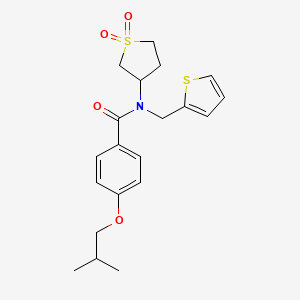

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide

Description

This compound is a benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and a thiophen-2-ylmethyl group as N-substituents, along with a 4-isobutoxy phenyl ring. Such structural attributes are common in drug candidates targeting enzymes or receptors sensitive to aromatic and sulfone interactions .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S2/c1-15(2)13-25-18-7-5-16(6-8-18)20(22)21(12-19-4-3-10-26-19)17-9-11-27(23,24)14-17/h3-8,10,15,17H,9,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWJIZAWKRFFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(2-methylpropoxy)benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Incorporation of the Dioxothiolan Group: The dioxothiolan group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring and dioxothiolan group can be oxidized under appropriate conditions.

Reduction: The benzamide core can be reduced to the corresponding amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzamide core may produce the corresponding amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical assays.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Structural Modifications in Alkoxy Chains and Aromatic Substituents

Alkoxy Chain Variations

- However, the longer linear chain may elevate lipophilicity (logP) compared to the isobutoxy group .

- 4-Hexyloxy Analog (CAS 620559-20-8) : The hexyloxy chain significantly increases hydrophobicity, which could enhance tissue penetration but reduce aqueous solubility. This trade-off impacts pharmacokinetic profiles, such as absorption and clearance rates .

Aromatic and Heterocyclic Modifications

- N-(4-Isopropylbenzyl) Derivative (CAS 620559-20-8) : Substituting thiophen-2-ylmethyl with 4-isopropylbenzyl introduces a bulky aromatic group. This modification may alter binding affinity to hydrophobic pockets in target proteins, as seen in kinase inhibitors .

Core Structure Variations

Pyrimidine-Carboxamide Analogs (e.g., BH38166, CAS 880794-19-4)

Replacing the benzamide core with a pyrimidine-carboxamide introduces a nitrogen-rich heterocycle. Pyrimidines often engage in hydrogen bonding via their nitrogen atoms, which could improve target selectivity but reduce metabolic stability due to oxidative susceptibility .

Triazole-Thione Derivatives ()

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features several distinct structural motifs, including a tetrahydrothiophene ring with a sulfone group and a benzamide moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzamide Core : The initial step includes the reaction of 4-butoxybenzoic acid with an amine.

- Introduction of the Dioxidotetrahydrothiophenyl Group : This is achieved through nucleophilic substitution reactions with thiophene derivatives.

- Final Coupling : The benzamide core is coupled with the dioxidotetrahydrothiophenyl component under controlled conditions.

Biological Activity

Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects against a range of pathogens.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly in models involving breast and colon cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

The biological effects of this compound are hypothesized to arise from its interaction with various molecular targets:

- Receptor Modulation : The dioxidotetrahydrothiophenyl group may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

- Cell Signaling Pathways : It is suggested that the compound could influence key signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds, shedding light on potential applications for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxy-N-(thiophen-2-ylmethyl)benzamide:

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Elevated temperatures (e.g., 60–80°C) for coupling reactions, but lower temperatures for sensitive steps like amidation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .

- Catalysts : Palladium or nickel complexes for cross-coupling steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation .

- FT-IR : To identify functional groups like sulfone (S=O, ~1300–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

Q. How can researchers assess the compound's stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks .

- HPLC analysis : Monitor degradation products and quantify purity over time .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound's interaction with biological targets?

- Molecular docking : Computational modeling to predict binding affinities with enzymes/receptors (e.g., kinases, GPCRs) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified proteins .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Comparative studies with analogs reveal:

- Isobutoxy vs. methoxy/ethoxy : Longer alkyl chains (e.g., isobutoxy) may enhance lipophilicity and membrane permeability .

- Thiophene substitution : The thiophen-2-ylmethyl group contributes to π-π stacking with aromatic residues in target proteins .

- Sulfone moiety : Enhances metabolic stability by reducing oxidative degradation .

| Analog Structure | Key Modification | Observed Effect |

|---|---|---|

| 4-methoxy variant | Methoxy instead of isobutoxy | Reduced lipophilicity, lower cellular uptake |

| Chlorophenyl variant | Chlorine substitution | Increased cytotoxicity in MCF-7 cells |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) .

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assay) with cell-based functional readouts .

- Meta-analysis : Compare data across analogs (e.g., PubChem BioActivity data) to identify trends .

Methodological Challenges

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Intermediate purification : Multi-step processes require efficient workup to avoid yield loss .

- Catalyst cost : Transition metal catalysts (e.g., Pd) increase production costs; alternatives like nickel may reduce expenses .

- Solvent recovery : Recycling DMF or acetonitrile improves sustainability .

Q. How can researchers validate the compound's selectivity for a target protein?

- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors in kinase assays) .

- Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) to identify off-target interactions .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .

- ANOVA with post-hoc tests : Compare activity across analogs or conditions (e.g., Tukey’s test) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed reaction logs : Include exact temperatures, solvent volumes, and stirring times .

- HPLC chromatograms : Attach purity data (≥95% by area under the curve) .

- Spectroscopic raw data : Provide NMR/MS files in supplementary materials .

Structural & Functional Insights

Q. What computational tools can predict the compound's pharmacokinetic properties?

- SwissADME : Estimates logP (lipophilicity), bioavailability, and P-gp substrate potential .

- Molecular dynamics (MD) simulations : Models blood-brain barrier penetration or plasma protein binding .

Q. How does the sulfone group in the tetrahydrothiophene ring influence reactivity?

- Electron-withdrawing effect : Stabilizes adjacent amide bonds against hydrolysis .

- Hydrogen-bond acceptor : Participates in interactions with catalytic residues (e.g., serine in proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.